Phenol-formaldehyde resin

thermal stability carbon fiber precursor char yield

Standard phenolic resins often fail under extreme thermal load or humid conditions, leading to composite delamination and low char yields. This phenol-formaldehyde resin (CAS 9003-35-4) is a proven solution for high-performance applications. • **Ablative Efficiency:** Novolac achieves 56.2 wt% char yield at 800°C and Tg of 182°C, ensuring structural integrity in rocket nozzles and re-entry heat shields. • **Structural Panels:** Exhibits only 9.8% thickness swelling after 24h water immersion (vs. >25% for UF), meeting EN 312 P6 standards without melamine. • **Low Emission:** Formaldehyde emission of 0.28 mg/L complies with CARB Phase 2/E0, eliminating scavengers. • **Supply:** Available in research to bulk quantities with stable global logistics.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 9003-35-4
Cat. No. B008643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol-formaldehyde resin
CAS9003-35-4
Synonymsphenol,polymerwithformaldehyde; phenol-formaldehyde; Phenol-formaldehydepolymer; phenol-formaldehyderesins; Phenolicresin,thermoplastic; resole(phenol-formaldehyderesin); RESOLE; RESOLE COPOLYMER RESIN
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILES[CH]C1=C(C(=CC=C1)O[CH])O
InChIInChI=1S/C8H6O2/c1-6-4-3-5-7(10-2)8(6)9/h1-5,9H
InChIKeyKXGFMDJXCMQABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol-Formaldehyde Resin: High-Char, Low-Emission Thermoset


Phenol-formaldehyde resin (CAS 9003-35-4) is a synthetic thermosetting polymer formed by the polycondensation of phenol and formaldehyde. Primarily produced as novolac (acid-catalyzed, requiring a hardener) or resole (base-catalyzed, self-curing) types, its crosslinked aromatic network provides exceptional thermal stability, char yield, and resistance to moisture and chemicals, distinguishing it from amino-based wood adhesives and many common thermosets [1]. The novolac variant, cured with hexamethylenetetramine, yields a dense, high-Tg matrix suited for demanding high-temperature applications.

Novolac type with HMTA hardener – delivers dense, high-Tg thermoset matrix suited for ablative TPS, carbon/carbon preforms and high-temperature composites.
Resole type self-curing – provides in-situ condensation cure for low-viscosity impregnation and ambient-pressure lamination without additional hardener.
Crosslinked aromatic network – irreversible methylene bridges confer intrinsic hydrothermal stability and low formaldehyde emission compared to amino-based adhesives. Select cure type and F/P ratio according to processing and end-use thermal/emission requirements.

Phenol-Formaldehyde Resin: Why Substitution Fails


Resin substitution in wood-based panels or high-temperature composites cannot rely on simple in-class interchangeability because the irreversible methylene bridges of PF resin confer drastically lower formaldehyde emission, higher hydrothermal stability, and superior mechanical integrity under wet conditions compared to urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins [1]. The quantitative differences documented below demonstrate that selecting PF resin is a procurement decision driven by performance specifications, not cost alone.

Formaldehyde emission
PF-bonded panels meet E0 limits without scavengers
UF panels typically exceed limits and require melamine reinforcement or scavengers
Water-immersion swelling
PF boards retain dimensional stability, qualify for load-bearing P4/P6 grades
UF boards exhibit substantial swelling, lose structural integrity in humid service
Glass transition (Tg)
Novolac PF achieves reported Tg suited for high-temperature composite processing
Resole PF reaches lower Tg, restricting service temperature and hot/wet stiffness retention

Phenol-Formaldehyde Resin: Quantitative Comparison


Char Yield: Novolac vs. Resole PF

A direct TGA comparison under nitrogen atmosphere showed that novolac-type phenol-formaldehyde resin (F/P=0.8, cured with 10% HMTA) retained a char residue of 56.2 wt% at 800°C, whereas resole resin (F/P=1.5, self-curing) yielded only 48.0 wt% [1]. The 8.2 percentage-point advantage is attributed to the lower oxygen content and higher aromaticity of the novolac network.

Char yield (800°C, N₂)
Head‑to‑head
Novolac PF 56.2 wt% vs Resole PF 48.0 wt% +8.2 wt%
Higher char yield supports selection for thermal protection and carbon‑yield applications.
TGA under N₂; cured powder, 10°C/min ramp.
thermal stability carbon fiber precursor char yield

Formaldehyde Emission: PF vs. UF

Particleboards manufactured with phenol-formaldehyde resin (10% resin content, 650 kg/m³) emitted 0.28 mg/L formaldehyde when tested according to EN 120, compared to 2.10 mg/L for UF-bonded boards produced under identical conditions [1]. This difference of more than 7-fold makes PF the only single-component adhesive capable of meeting stringent E0 (<0.5 mg/L) standard without formaldehyde scavengers.

Formaldehyde emission (EN 120)
Head‑to‑head
PF 0.28 mg/L vs UF 2.10 mg/L 7.5× lower
Demonstrates PF′s ability to achieve E0 classification without formaldehyde scavengers.
Standard particleboard, 10% resin solids, conditioned before test.
formaldehyde emission low-emission wood-based panel

Thickness Swelling: PF vs. UF Particleboards

Following 24 h immersion in water at 20°C, PF-bonded particleboards exhibited a thickness swelling of 9.8%, while UF-bonded boards swelled to 25.4% under identical density and resin loading [1]. The 2.6-fold lower swelling demonstrates the hydrolytic stability of methylene bridges compared to the methylol and dimethylene ether linkages in UF networks.

24 h thickness swelling (EN 317)
Head‑to‑head
PF 9.8% vs UF 25.4% −15.6 pp
Substantially lower swelling qualifies PF panels for humid-service structural grades.
Immersion 20°C, 650 kg/m³ density, 8% resin solids.
water absorption swelling dimensional stability

Glass Transition Temperature: Novolac vs. Resole

Dynamic mechanical analysis (DMA) showed that HMTA-cured novolac PF (F/P=0.8) achieved a glass transition temperature (Tg, tan δ peak) of 182°C, whereas a typical base-catalyzed resole (F/P=1.5) reached only 147°C [1]. The 35°C higher Tg reflects the denser crosslinked aromatic network of the novolac system.

Tg by DMA (tan δ)
Head‑to‑head
Novolac PF 182°C vs Resole PF 147°C +35°C
Higher Tg supports retained stiffness in elevated‑temperature composite applications.
DMA 1 Hz, 3°C/min; cured 150°C/2h + 180°C/1h.
Tg thermomechanical heat resistance

Phenol-Formaldehyde Resin: Application Scenarios


Ablative TPS for Hypersonic Vehicles

The 56.2 wt% char yield of novolac PF at 800°C [1] and its Tg of 182°C [2] make it the matrix of choice for carbon-phenolic composites in rocket nozzle throats and re-entry heat shields. Competing resole resins or epoxy systems either exhibit lower carbon yield or decompose earlier, compromising ablative efficiency. Engineers specifying PF resin ensure a stable char layer that insulates underlying structures.

E0-Grade Particleboard for Premium Furniture

With an emission of only 0.28 mg/L [3], PF-bonded boards comply with the most stringent regulations (CARB Phase 2, E0) without post-manufacture treatments. This single-component solution eliminates the need for added formaldehyde scavengers required by UF or MUF systems, reducing formulation complexity and cost while safeguarding indoor air quality.

Moisture-Resistant Structural Panels

The 9.8% thickness swelling after 24 h water immersion [4] vs. >25% for UF panels directly qualifies PF-bonded particleboards for structural grade P6 applications (EN 312). Specifiers replacing UF with PF avoid the delamination and strength loss seen in high-humidity environments, extending product service life without melamine reinforcement.

Carbon/Carbon Preforms for Brake Discs

The combination of high char yield (56.2 wt%) [1] and elevated Tg (182°C) [2] enables PF resin to retain shape during carbonization, minimizing porosity and cracking. Compared to polyacrylonitrile (PAN) precursor-derived carbon reinforcements, PF-resin impregnation offers a cost-effective route to 2D- and 3D-C/C preforms with consistent densification cycles, meeting aerospace brake disc specifications.

Application
Selection Property
Validation Focus
Ablative TPS for hypersonic vehicles
High char yield and elevated Tg
Char layer integrity and ablation rate under representative heating profiles
E0‑grade particleboard for premium furniture
Low formaldehyde emission without scavengers
EN 120 / CARB Phase 2 emission compliance at target board density and resin content
Moisture‑resistant structural panels
Low water‑immersion thickness swelling
EN 312 P4/P6 classification after 24 h soak and cyclic humidity exposure
Carbon/carbon preforms for brake discs
High carbon yield and shape retention during carbonization
Densification consistency and porosity control across curing and carbonization cycles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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